2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)propanamide
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Overview
Description
This compound is a synthetic organic molecule with a complex structure. Its systematic name reflects its substituents and functional groups. Let’s break it down:
2-(4-chloro-3,5-dimethylphenoxy): This part of the compound contains a chlorinated phenyl ring with two methyl groups and an oxygen atom.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Here, we have a tetrahydrothiophene ring with a sulfur atom and a carbonyl group.
N-(4-fluorobenzyl)propanamide: The final segment includes a fluorobenzyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Etherification: Start by reacting 4-chloro-3,5-dimethylphenol with an alkylating agent (e.g., chloromethyl ether) to form the phenoxy ether.
Thiophene Ring Formation: Introduce the tetrahydrothiophene ring by reacting the phenoxy ether with a thiol (e.g., thiophenol) under suitable conditions.
Amidation: Finally, amidate the resulting compound by reacting it with 4-fluorobenzylamine in the presence of a coupling agent (e.g., EDC/HOBt).
Industrial Production:: The industrial-scale synthesis typically involves optimized conditions and efficient reagents to achieve high yields.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: The phenolic group can be oxidized to a quinone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chloro and fluorobenzyl groups are susceptible to substitution reactions.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major products:
- Oxidation: Quinone derivative
- Reduction: Alcohol
- Substitution: Various derivatives with modified substituents
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular pathways.
Industry: Employed in the synthesis of other complex molecules.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups and heterocyclic rings may exhibit comparable properties.
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Properties
Molecular Formula |
C22H25ClFNO4S |
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Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C22H25ClFNO4S/c1-14-10-20(11-15(2)21(14)23)29-16(3)22(26)25(19-8-9-30(27,28)13-19)12-17-4-6-18(24)7-5-17/h4-7,10-11,16,19H,8-9,12-13H2,1-3H3 |
InChI Key |
WGXGKZWGDJWQDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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